5-Amino-1-methylindole-3-carbonitrile
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Overview
Description
5-Amino-1-methylindole-3-carbonitrile: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methylindole-3-carbonitrile typically involves the reaction of 1-methylindole with suitable nitrile and amino group donors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced catalytic processes and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-methylindole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indole-3-alkylamines .
Scientific Research Applications
Chemistry: 5-Amino-1-methylindole-3-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-1-methylindole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness: 5-Amino-1-methylindole-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and nitrile groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
5-amino-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-6-7(5-11)9-4-8(12)2-3-10(9)13/h2-4,6H,12H2,1H3 |
InChI Key |
IVKMZHAPKSGVMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)C#N |
Origin of Product |
United States |
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